

6-Bromo-1H-indole-4-carboxylic Acid: A Technical Overview

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromo-1H-indole-4-carboxylic acid

Cat. No.: B1292563

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-1H-indole-4-carboxylic acid is a halogenated derivative of the indole carboxylic acid scaffold. The indole core is a prominent feature in numerous biologically active compounds and natural products. The introduction of a bromine atom and a carboxylic acid group at specific positions on the indole ring offers opportunities for further chemical modification, making it a potentially valuable building block in medicinal chemistry and drug discovery. This document provides a comprehensive technical overview of **6-bromo-1H-indole-4-carboxylic acid**, covering its chemical properties, a proposed synthetic route, and a discussion of its potential, though currently undocumented, biological significance.

Physicochemical Properties

While extensive experimental data for **6-Bromo-1H-indole-4-carboxylic acid** is not widely published, its basic properties are available from chemical suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Property	Value	Source
CAS Number	898746-91-3	[1] [2] [3]
Molecular Formula	C ₉ H ₆ BrNO ₂	[1] [2] [3]
Molecular Weight	240.05 g/mol	[1] [3]
Purity	≥97% (commercially available)	[2]
Appearance	Solid (form not specified)	[4]
Storage Conditions	2-8 °C	[2]
SMILES	O=C(C1=CC(Br)=CC2=C1C=CN2)O	[1]
InChI Key	KPFSQBKJYHWFME- UHFFFAOYSA-N (for methyl ester)	[4]

Discovery and History

The specific discovery and historical development of **6-bromo-1H-indole-4-carboxylic acid** are not well-documented in publicly available scientific literature. It is primarily available as a research chemical from various commercial suppliers.[\[1\]](#)[\[2\]](#)[\[3\]](#) The synthesis and exploration of various substituted indoles is a broad area of chemical research, and this compound likely emerged from systematic efforts to create novel indole derivatives for potential applications in medicinal chemistry and materials science.

Proposed Synthesis

A detailed experimental protocol for the synthesis of **6-bromo-1H-indole-4-carboxylic acid** is not explicitly described in the reviewed literature. However, a plausible synthetic route can be devised based on established methods for the synthesis and functionalization of indole derivatives. A potential two-step process would involve the bromination of a suitable indole-4-carboxylic acid precursor, followed by hydrolysis if an ester starting material is used.

Hypothetical Experimental Protocol:

Step 1: Bromination of Methyl 1H-indole-4-carboxylate

This step is based on general procedures for the bromination of indoles.

- **Dissolution:** Dissolve methyl 1H-indole-4-carboxylate (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- **Cooling:** Cool the solution to 0 °C in an ice bath.
- **Brominating Agent Addition:** Slowly add a solution of a brominating agent, such as N-bromosuccinimide (NBS) (1 equivalent), in the same solvent to the cooled indole solution. The addition should be dropwise to control the reaction temperature.
- **Reaction:** Stir the reaction mixture at 0 °C for a specified time (e.g., 1-2 hours) and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Quenching:** Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- **Extraction:** Extract the product with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude methyl 6-bromo-1H-indole-4-carboxylate.
- **Purification:** Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of Methyl 6-bromo-1H-indole-4-carboxylate to **6-Bromo-1H-indole-4-carboxylic acid**

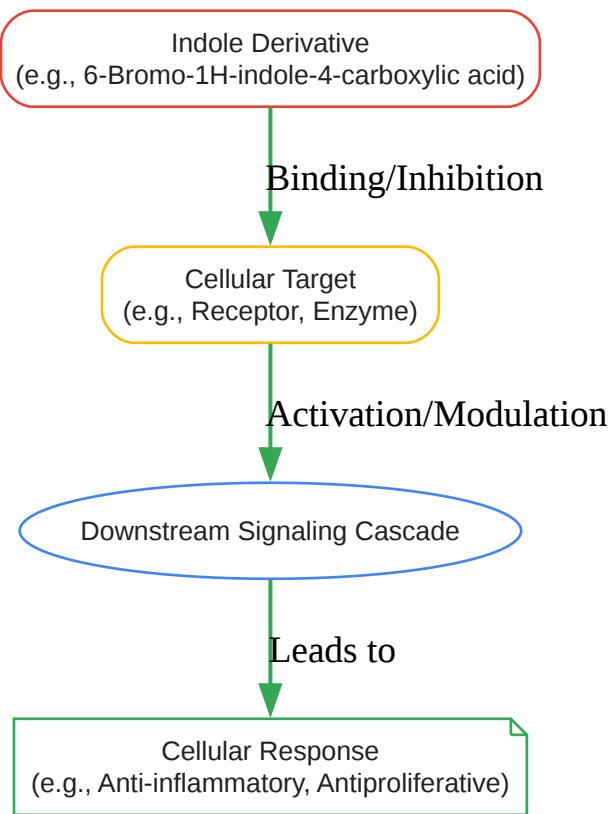
This step is based on standard ester hydrolysis procedures.

- **Dissolution:** Dissolve the purified methyl 6-bromo-1H-indole-4-carboxylate (1 equivalent) in a mixture of methanol and water.
- **Base Addition:** Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (e.g., 2-3 equivalents), to the solution.

- Reaction: Stir the mixture at room temperature or gently heat it to reflux until the starting material is consumed, as monitored by TLC.
- Work-up: After the reaction is complete, remove the methanol under reduced pressure. Acidify the remaining aqueous solution with a suitable acid, such as 1M hydrochloric acid (HCl), until a precipitate forms.
- Isolation: Collect the solid precipitate by vacuum filtration, wash it with cold water, and dry it under vacuum to yield **6-bromo-1H-indole-4-carboxylic acid**.

[Click to download full resolution via product page](#)

Proposed synthetic workflow for **6-Bromo-1H-indole-4-carboxylic acid**.


Biological Activity and Signaling Pathways

The specific biological activity and the signaling pathways in which **6-bromo-1H-indole-4-carboxylic acid** is involved are not well-documented in the current scientific literature. However, the indole nucleus is a well-known pharmacophore present in a wide array of biologically active molecules. Derivatives of indole are known to exhibit diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities. [5][6]

Furthermore, other bromo-indole derivatives have been investigated for various therapeutic applications. For instance, certain bromo-indole compounds have been explored as potential inhibitors of bacterial cystathionine γ -lyase (bCSE), an enzyme involved in bacterial resistance to antibiotics.[7] Other indole derivatives have been studied for their effects on neurological disorders.[8]

Given the lack of specific data for **6-bromo-1H-indole-4-carboxylic acid**, a generalized signaling pathway for indole derivatives is presented below. This is a hypothetical

representation and may not reflect the actual mechanism of action for this specific compound.

[Click to download full resolution via product page](#)

Generalized signaling pathway for indole derivatives.

Conclusion

6-Bromo-1H-indole-4-carboxylic acid is a readily available research chemical with potential as a building block in the synthesis of more complex molecules. While its specific discovery, history, and biological activity are not extensively documented, its structure suggests that it could be a valuable intermediate for the development of novel therapeutic agents. Further research is warranted to elucidate its synthetic accessibility and to explore its pharmacological profile. The proposed synthetic protocol and the general context of the biological activities of related indole derivatives provided in this guide offer a starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. scbt.com [scbt.com]
- 4. Methyl 6-bromo-1H-indole-4-carboxylate | Sigma-Aldrich [sigmaaldrich.com]
- 5. rjpn.org [rjpn.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of the Indole-Based Inhibitors of Bacterial Cystathionine γ -Lyase NL1-NL3 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [6-Bromo-1H-indole-4-carboxylic Acid: A Technical Overview]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1292563#6-bromo-1h-indole-4-carboxylic-acid-discovery-and-history>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com